molecular formula C17H10FNO B8397193 2-Fluoro-6-(naphthalen-2-yloxy)-benzonitrile

2-Fluoro-6-(naphthalen-2-yloxy)-benzonitrile

Cat. No. B8397193
M. Wt: 263.26 g/mol
InChI Key: WATYINSGUIGNKD-UHFFFAOYSA-N
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Patent
US07598397B2

Procedure details

To a 20 mL vial containing a magnetic stir bar was added sodium hydride (103.7 mg, 4.32 mmol, 60% in mineral oil) followed by anhydrous DMF (2 mL) resulting in gas evolution. To this stirring reaction mixture was added 2-naphthol (623 mg, 4.32 mmol) as a solid in small portions over 5 min. The mixture was stirred at room temperature for 3 min and then 2,6-difluorobenzonitrile (601 mg, 4.32 mmol) in anhydrous DMF was added in one portion. The reaction mixture was heated in an oil bath at 100° C. for a total of 2 h and allowed to cool to room temperature. The reaction mixture was diluted with water (15 mL) and the resulting mixture was extracted with EtOAc (2×20 mL). The combined organic extracts were washed with water (3×20 mL), dried (Na2SO4), filtered and concentrated to give I-189 as brown solid (1.216 g) of sufficient purity (contains 2-naphthol) to be used in the subsequent step. 1H NMR.
Quantity
103.7 mg
Type
reactant
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step Two
Quantity
601 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:13].[F:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19](F)[C:16]=1[C:17]#[N:18]>CN(C=O)C.O>[F:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([O:13][C:4]2[CH:5]=[CH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:3]=2)[C:16]=1[C:17]#[N:18] |f:0.1|

Inputs

Step One
Name
Quantity
103.7 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
623 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Three
Name
Quantity
601 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 20 mL vial containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
resulting in gas evolution
CUSTOM
Type
CUSTOM
Details
To this stirring reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in an oil bath at 100° C. for a total of 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)OC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.216 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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